molecular formula C7H5Cl2N3 B1610540 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine CAS No. 94694-50-5

5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine

Cat. No.: B1610540
CAS No.: 94694-50-5
M. Wt: 202.04 g/mol
InChI Key: LKIMQIMPFVMPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require the use of acidic environments to facilitate the cyclization process. Utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve the use of solvents like ethanol and the application of heat or catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazopyrimidines .

Scientific Research Applications

5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist for specific receptors. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine include other imidazopyrimidines such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of chlorine atoms at positions 5 and 7 can influence the compound’s reactivity and its interactions with biological targets .

Properties

IUPAC Name

5,7-dichloro-3-methylimidazo[1,5-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-10-3-5-2-6(8)11-7(9)12(4)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIMQIMPFVMPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538705
Record name 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94694-50-5
Record name 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Reactant of Route 2
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Reactant of Route 3
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Reactant of Route 4
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Reactant of Route 5
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Reactant of Route 6
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.